

Use of 3-Phenoxyphenylacetic acid in the production of diclofenac

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Compound of Interest

Compound Name: 3-Phenoxyphenylacetic acid

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Application Notes and Protocols: Synthesis of Diclofenac

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed overview of the established synthetic routes for the production of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). While the use of **3-phenoxyphenylacetic acid** as a precursor is not documented in the scientific literature, this guide outlines the prevalent and effective methods for diclofenac synthesis, complete with experimental protocols, quantitative data, and process visualizations. The information presented is intended to support research and development in the pharmaceutical field.

Introduction: Diclofenac and its Synthesis

Diclofenac, chemically known as 2-[(2,6-dichlorophenyl)amino]phenylacetic acid, is a potent NSAID with analgesic, anti-inflammatory, and antipyretic properties.[1][2] Its mechanism of action involves the inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes, which are key to the synthesis of prostaglandins involved in pain and inflammation.[2][3][4] The industrial synthesis of diclofenac has been optimized over the years, with several key pathways being established.

It is important to note that a synthesis pathway for diclofenac starting from **3-phenoxyphenylacetic acid** is not described in the reviewed literature. The established and widely practiced methods utilize different starting materials, as detailed in the following sections.

Established Synthetic Pathways for Diclofenac

Several methods for the synthesis of diclofenac sodium have been developed and are used in industrial production. These routes often involve the formation of the N-phenyl bond as a key step. The most common starting materials include 2,6-dichloroaniline and a phenylacetic acid derivative or a precursor that can be converted to the phenylacetic acid moiety.

Synthesis from 2,6-Dichloroaniline and 2-Chlorobenzoic Acid

One of the primary industrial methods involves the condensation of 2,6-dichloroaniline with 2-chlorobenzoic acid. This reaction, a variation of the Ullmann condensation, forms N-(2,6-dichlorophenyl)anthranilic acid. Subsequent reduction of the carboxylic acid to a benzyl alcohol, followed by chlorination and cyanation, and finally hydrolysis, yields diclofenac.[5]

Synthesis from Aniline and Chloroacetic Acid (Continuous Flow Synthesis)

A more recent and efficient approach involves a six-step continuous flow process starting from aniline and chloroacetic acid.[6] This method is characterized by high efficiency, atom economy, and reduced reaction times.[6] The key steps include a cascade etherification/Smiles rearrangement, chlorination, intramolecular Friedel-Crafts cyclization, and hydrolysis to yield diclofenac sodium.[6]

Synthesis via Smiles Rearrangement

Another common industrial route involves the Smiles rearrangement. In this pathway, 2-chloro-N-phenylacetamide (obtained from aniline and chloroacetic acid) is reacted with 2,6-dichlorophenol. The resulting 2-(2,6-dichlorophenoxy)-N-phenylacetamide undergoes a Smiles rearrangement to form an N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide intermediate.

This is then chlorinated, cyclized via a Friedel-Crafts reaction, and hydrolyzed to produce diclofenac sodium.^[7]

Experimental Protocols

The following are detailed experimental protocols for key reactions in the synthesis of diclofenac, based on published methods.

Protocol 1: Synthesis of 2-(2,6-dichlorophenoxy)-N-phenylacetamide

This protocol is a key step in the Smiles rearrangement pathway.

Materials:

- 2-chloro-N-phenylacetamide
- 2,6-dichlorophenol
- Anhydrous potassium carbonate
- N,N-Dimethylformamide (DMF)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 2-chloro-N-phenylacetamide, 2,6-dichlorophenol, and anhydrous potassium carbonate in DMF.
- Heat the reaction mixture to 150°C and maintain reflux with stirring for 4 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature.
- Neutralize the mixture with dilute hydrochloric acid.
- Perform an extraction with a suitable organic solvent (e.g., ethyl acetate).

- Collect the organic phase, dry it over anhydrous sodium sulfate, and concentrate it under vacuum to obtain the crude product.
- The product, 2-(2,6-dichlorophenoxy)-N-phenylacetamide, can be purified by recrystallization.

Protocol 2: Smiles Rearrangement and Subsequent Steps to Diclofenac Sodium

This protocol outlines the conversion of 2-(2,6-dichlorophenoxy)-N-phenylacetamide to diclofenac sodium.

Materials:

- 2-(2,6-dichlorophenoxy)-N-phenylacetamide
- Anhydrous sodium carbonate
- Thionyl chloride
- Triethylamine
- Lewis acid catalyst (e.g., Aluminum chloride)
- Inorganic base (e.g., Sodium hydroxide)

Procedure:

- Smiles Rearrangement:
 - Mix 2-(2,6-dichlorophenoxy)-N-phenylacetamide with anhydrous sodium carbonate in a suitable solvent.
 - Heat the mixture to induce the Smiles rearrangement, forming N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide. The reaction is typically carried out at a temperature between 0-100°C for 0.5-10 hours.^[7]
- Chlorination:

- To the dried N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide, add thionyl chloride and a catalytic amount of triethylamine.
- Reflux the mixture for approximately 3 hours.^[7]
- After the reaction is complete, remove the excess thionyl chloride by vacuum distillation to yield N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide.
- Friedel-Crafts Alkylation (Cyclization):
 - Subject the N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide to an intramolecular Friedel-Crafts alkylation in the presence of a Lewis acid catalyst. This will form 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one.
- Hydrolysis:
 - Hydrolyze the resulting 1-(2,6-dichlorophenyl)-1,3-dihydro-2H-indol-2-one using an inorganic base (e.g., sodium hydroxide) to open the lactam ring and form diclofenac sodium.

Quantitative Data

The following tables summarize the quantitative data reported for various synthetic routes to diclofenac and its intermediates.

Table 1: Reported Yields for Intermediates in the Smiles Rearrangement Pathway

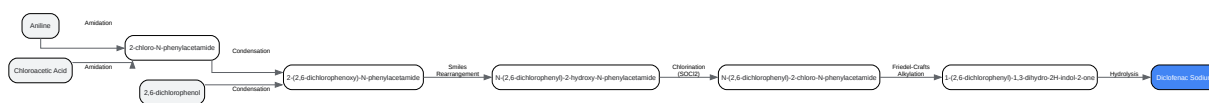
Reaction Step	Product	Reported Yield	Reference
Condensation of 2-chloro-N-phenylacetamide and 2,6-dichlorophenol	2-(2,6-dichlorophenoxy)-N-phenylacetamide	96%	^[7]
Chlorination of N-(2,6-dichlorophenyl)-2-hydroxy-N-phenylacetamide	N-(2,6-dichlorophenyl)-2-chloro-N-phenylacetamide	95%	^[7]

Table 2: Overall Yield and Reaction Time for Continuous Flow Synthesis

Synthesis Method	Starting Materials	Overall Isolated Yield	Total Residence Time	Reference
Continuous Flow Synthesis	Aniline and Chloroacetic Acid	63%	< 3.5 hours	[6]

Visualization of Synthetic Pathway

The following diagram illustrates a key industrial synthesis route for diclofenac via the Smiles rearrangement.



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Caption: Synthesis of Diclofenac via Smiles Rearrangement.

Conclusion

While the premise of synthesizing diclofenac from **3-phenoxyphenylacetic acid** is not supported by the available literature, several robust and high-yielding synthetic routes have been established and are widely used in the pharmaceutical industry. The methods detailed in these application notes, particularly those involving the Smiles rearrangement and continuous flow synthesis, offer efficient pathways for the production of this important anti-inflammatory drug. The provided protocols and data serve as a valuable resource for researchers and professionals in the field of drug development and manufacturing.

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